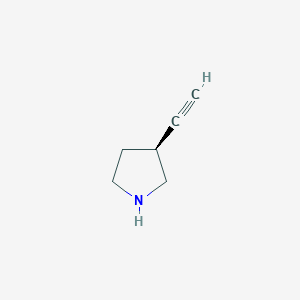

(S)-3-Ethynylpyrrolidine

Description

(S)-3-Ethynylpyrrolidine is a chiral pyrrolidine derivative featuring an ethynyl (-C≡CH) substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₆H₉N, with a molecular weight of 95.14 g/mol and a CAS registry number of 1228231-29-5 . This compound is of significant interest in pharmaceutical and fine chemical industries, particularly as a building block for synthesizing enantiomerically pure intermediates. Its ethynyl group enables diverse reactivity, such as participation in click chemistry (e.g., Huisgen cycloaddition) and cross-coupling reactions, making it valuable for drug discovery .

Properties

Molecular Formula |

C6H9N |

|---|---|

Molecular Weight |

95.14 g/mol |

IUPAC Name |

(3S)-3-ethynylpyrrolidine |

InChI |

InChI=1S/C6H9N/c1-2-6-3-4-7-5-6/h1,6-7H,3-5H2/t6-/m1/s1 |

InChI Key |

HIUIQKBMXNDIOB-ZCFIWIBFSA-N |

Isomeric SMILES |

C#C[C@@H]1CCNC1 |

Canonical SMILES |

C#CC1CCNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Ethynylpyrrolidine typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method includes the alkylation of a pyrrolidine derivative with an ethynyl halide under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ethynyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis process while maintaining the stereochemical integrity of the compound.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Ethynylpyrrolidine undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles like organolithium or Grignard reagents are employed.

Major Products: The major products formed from these reactions include various functionalized pyrrolidine derivatives, which can be further utilized in synthetic chemistry and drug development.

Scientific Research Applications

(S)-3-Ethynylpyrrolidine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: this compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Ethynylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to the inhibition or modulation of enzyme activity. This interaction is crucial in the development of enzyme inhibitors and other therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Pyrrolidine and Pyridine Derivatives

Structural and Functional Differences

The table below compares (S)-3-Ethynylpyrrolidine with structurally related compounds, emphasizing substituents, molecular properties, and applications:

Key Observations:

Substituent Effects :

- The ethynyl group in this compound enhances reactivity for cross-coupling reactions compared to the ethyl group in (3S)-3-Ethylpyrrolidine hydrochloride, which is more sterically hindered and less reactive .

- Trimethylsilyl (TMS)-protected ethynyl groups (e.g., in pyridine derivatives) are often used to stabilize alkynes during synthesis, whereas the free ethynyl group in this compound allows direct functionalization .

Chirality :

- Both this compound and (3S)-3-Ethylpyrrolidine hydrochloride are enantiomerically pure, making them critical for asymmetric synthesis in drug development .

Salt Forms :

Reactivity and Stability

- This compound: The terminal alkyne is highly reactive but requires careful handling due to flammability risks (see safety notes in ).

- TMS-Protected Derivatives : These compounds (e.g., 4-Chloro-3-((trimethylsilyl)ethynyl)pyridine) offer controlled reactivity, reducing side reactions during multi-step syntheses .

- Ethyl-Substituted Analogues : The ethyl group in (3S)-3-Ethylpyrrolidine hydrochloride provides steric bulk, slowing reaction kinetics but improving stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.